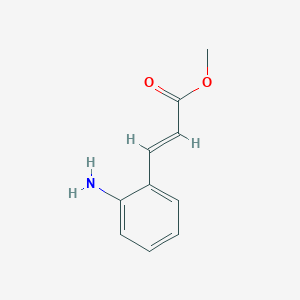

Methyl 3-(2-aminophenyl)acrylate

Description

Contextualization within Aniline (B41778) and Acrylate (B77674) Chemistry

Methyl 3-(2-aminophenyl)acrylate is a bifunctional molecule that marries the chemical characteristics of anilines and acrylates. Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic chemistry, known for the nucleophilic character of the amino group and the reactivity of the aromatic ring towards electrophilic substitution. wikipedia.org The amino group's lone pair of electrons delocalizes into the benzene (B151609) ring, activating the ortho and para positions for reactions. wikipedia.org

On the other hand, acrylates are α,β-unsaturated esters, characterized by an electron-deficient double bond that is susceptible to nucleophilic attack, particularly through Michael addition reactions. nih.gov The combination of these two functionalities in one molecule, as seen in this compound, creates a synthetically valuable platform. The strategic placement of the amino group at the ortho position to the acrylate side chain is particularly crucial, as it facilitates intramolecular reactions.

Significance as a Versatile Synthetic Intermediate

The true power of this compound lies in its role as a versatile synthetic intermediate. Its dual functionality allows for a wide array of chemical transformations, making it a key precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of both a nucleophilic amine and an electrophilic acrylate system within the same molecule opens up pathways for intramolecular cyclization reactions, which are highly efficient for constructing ring systems.

One of the most prominent applications of this intermediate is in the synthesis of quinoline (B57606) derivatives. nih.gov Quinolines are a class of heterocyclic compounds with a broad spectrum of biological activities and are found in numerous pharmaceuticals and natural products. The intramolecular cyclization of appropriately modified this compound derivatives provides a direct and efficient route to these valuable scaffolds.

Furthermore, the reactivity of both the aniline and acrylate moieties can be selectively exploited. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, while the acrylate double bond can participate in addition reactions and polymerizations. This orthogonal reactivity allows for the stepwise construction of complex molecular architectures.

Overview of Research Domains and Applications in Chemical Synthesis

The unique chemical properties of this compound have led to its application in several key areas of chemical research:

Heterocyclic Synthesis: As mentioned, the most significant application is in the synthesis of nitrogen-containing heterocycles. Intramolecular reactions of this compound and its derivatives are pivotal in constructing quinolines, benzodiazepines, and other fused ring systems. For instance, the reaction of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate has been studied to understand the mechanism of cyclization reactions. nih.gov

Medicinal Chemistry: The heterocyclic scaffolds derived from this compound are of great interest in medicinal chemistry. Quinolines, for example, are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov The ability to readily synthesize a variety of substituted quinolines from this intermediate makes it a valuable tool for drug discovery programs.

Materials Science: The acrylate functionality in this compound suggests its potential use as a monomer in polymerization reactions. The incorporation of the aniline moiety can impart specific properties to the resulting polymers, such as thermal stability, conductivity, and the ability to be further functionalized. While this area is less explored than its use in heterocyclic synthesis, the principles of acrylate polymerization are well-established. nih.gov

Catalysis: Research has explored the catalytic activity of the substrate itself in certain reactions. Studies have shown that in the cyclization reaction with phenylisothiocyanate, (E)-methyl 3-(2-aminophenyl)acrylate can act as a catalyst, highlighting its active role in facilitating chemical transformations. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| IUPAC Name | methyl (E)-3-(2-aminophenyl)prop-2-enoate | nih.gov |

| Molecular Formula | C10H11NO2 | nih.gov |

| Molecular Weight | 177.20 g/mol | nih.gov |

| CAS Number | 1664-62-6 | nih.govsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2-aminophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQBDQPPBVABFN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 2 Aminophenyl Acrylate

Established Synthetic Pathways

Conventional Reaction Sequences

Conventional methods typically involve multi-step procedures that build the molecule sequentially. Two of the most prominent approaches are olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, and palladium-catalyzed cross-coupling reactions such as the Heck reaction.

A common strategy involves the olefination of a substituted benzaldehyde. For instance, a two-step sequence can be employed starting with 2-nitrobenzaldehyde (B1664092).

Wittig or HWE Reaction: 2-nitrobenzaldehyde is reacted with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate, or a Horner-Wadsworth-Emmons reagent like trimethyl phosphonoacetate. berkeley.educhegg.com The HWE variant is often preferred as it typically provides higher yields of the (E)-alkene stereoisomer and simplifies purification, as the phosphate (B84403) by-products are water-soluble. berkeley.edu

Nitro Group Reduction: The resulting methyl 3-(2-nitrophenyl)acrylate is then subjected to a reduction reaction to convert the nitro group (-NO₂) to the primary amine (-NH₂), yielding the final product. Standard reducing agents such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or other selective reduction methods are used for this step.

Alternatively, the Mizoroki-Heck reaction provides a direct route to form the carbon-carbon double bond. organic-chemistry.org This pathway typically involves:

Heck Reaction: A 2-haloaniline, such as 2-iodoaniline (B362364) or 2-bromoaniline, is coupled with methyl acrylate (B77674) using a palladium catalyst. libretexts.orgyoutube.com The reaction requires a base to neutralize the hydrogen halide generated during the catalytic cycle. The choice of halide is crucial, with reactivity following the order I > Br > Cl. libretexts.org

One-Pot Synthesis Approaches

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. While specific one-pot syntheses for Methyl 3-(2-aminophenyl)acrylate are not extensively documented, the principles of existing methodologies can be adapted.

The Horner-Wadsworth-Emmons reaction is particularly amenable to a one-pot setup. researchgate.net In a potential one-pot procedure, 2-aminobenzaldehyde (B1207257) could be reacted with a phosphonate (B1237965) reagent, such as trimethyl phosphonoacetate, in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a single reaction vessel. researchgate.netchemeducator.org The base generates the phosphonate carbanion in situ, which then reacts with the aldehyde to form the desired acrylate product directly. This approach streamlines the synthesis compared to sequential addition and isolation protocols.

Substrate Scope and Substituent Effects on Synthesis Efficiency

The efficiency of the synthesis of 3-(2-aminophenyl)acrylate derivatives is highly dependent on the electronic and steric properties of substituents on both the aryl ring and the acrylate moiety.

Influence of Aryl Ring Substituents (e.g., alkyl, halogen, nitro)

Substituents on the phenyl ring can significantly impact reaction yields and rates, with the effect varying depending on the chosen synthetic pathway.

In the Heck Reaction , the electronic nature of substituents on the haloaniline ring influences the initial oxidative addition step to the palladium(0) catalyst.

Electron-withdrawing groups (EWGs) , such as a nitro group (NO₂), can increase the rate of oxidative addition, potentially improving reaction efficiency.

Electron-donating groups (EDGs) , such as alkyl groups, may slow down the oxidative addition step.

Steric hindrance from bulky groups near the halogen can impede the approach of the palladium catalyst, reducing reaction rates and yields.

For Wittig and HWE reactions , substituents on the 2-aminobenzaldehyde ring affect the electrophilicity of the carbonyl carbon.

EWGs increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphorus ylide or phosphonate carbanion, which can lead to faster reaction rates.

EDGs decrease the electrophilicity of the carbonyl, potentially slowing the reaction.

The following table summarizes the expected influence of various substituents on the efficiency of these key synthetic reactions.

| Synthetic Route | Substituent Type | Example | Expected Effect on Reaction Efficiency |

| Heck Reaction | Electron-Withdrawing | -NO₂, -CN | Generally increases the rate of oxidative addition, potentially improving yield. |

| Electron-Donating | -CH₃, -OCH₃ | May decrease the rate of oxidative addition. | |

| Halogen | -Cl, -F | Can influence electronic properties and provide handles for further modification. | |

| Wittig/HWE Reaction | Electron-Withdrawing | -NO₂, -Br | Increases electrophilicity of the aldehyde, potentially increasing reaction rate. |

| Electron-Donating | -CH₃, -OCH₃ | Decreases electrophilicity of the aldehyde, potentially decreasing reaction rate. |

Variations in Acrylate Ester Moiety (e.g., ethyl, tert-butyl)

The ester group of the acrylate can be readily modified by selecting the appropriate phosphonate or ylide reagent in Wittig-type reactions or by using different acrylate esters in the Heck reaction.

The synthesis of ethyl, tert-butyl, or other alkyl esters of 3-(2-aminophenyl)acrylic acid is analogous to the synthesis of the methyl ester. This is typically achieved by using the corresponding phosphonoacetate reagent in an HWE reaction. researchgate.net For example, reacting 2-aminobenzaldehyde with triethyl phosphonoacetate or tert-butyl diethylphosphonoacetate (B8399255) would yield the ethyl or tert-butyl acrylate, respectively.

The size of the ester's alkyl group can introduce steric effects that may influence reaction rates. Larger, bulkier groups like tert-butyl may slightly decrease reaction rates compared to smaller groups like methyl or ethyl due to steric hindrance during the formation of the key intermediates. mdpi.comuobaghdad.edu.iq

| Target Ester | Corresponding HWE Reagent |

| This compound | Trimethyl phosphonoacetate |

| Ethyl 3-(2-aminophenyl)acrylate | Triethyl phosphonoacetate |

| tert-Butyl 3-(2-aminophenyl)acrylate | Diethyl(tert-butoxycarbonylmethyl)phosphonate |

Catalytic Strategies in this compound Synthesis

Catalysis is fundamental to many of the efficient synthetic routes for this compound, most notably in palladium-catalyzed cross-coupling and base-catalyzed olefination reactions.

Palladium Catalysis: The Heck reaction is a cornerstone of modern organic synthesis and relies on a palladium catalyst. The active catalyst is a Pd(0) species, often generated in situ from a more stable Pd(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂). libretexts.org The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the 2-haloaniline.

Migratory Insertion: The methyl acrylate coordinates to the palladium complex, followed by insertion of the alkene into the palladium-aryl bond.

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final acrylate product and a palladium-hydride species. This palladium-hydride is then converted back to the active Pd(0) catalyst by the base, completing the cycle. youtube.com

Base-Mediated Reactions: In the Wittig and HWE reactions, a base is essential for generating the nucleophilic phosphorus ylide or phosphonate carbanion. The choice of base depends on the acidity of the phosphonium (B103445) salt or phosphonoacetate. For stabilized ylides and HWE reagents used to make acrylates, relatively mild bases such as potassium carbonate or triethylamine (B128534) can be effective. chemeducator.org For less reactive or more sterically hindered substrates, stronger bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) may be required to ensure complete deprotonation and drive the reaction to completion. thieme-connect.de

Other Catalytic Methods: Less common but effective catalytic strategies have also been reported. For example, the synthesis of this compound can be achieved via the reduction of methyl 2-azidocinnamate, a reaction that can be catalyzed by specific transition metal complexes, such as those involving molybdenum.

Metal-Catalyzed Methodologies

Metal catalysts are instrumental in orchestrating the synthesis of complex organic molecules, and this compound is no exception. These methods often involve the formation of key bonds under the influence of a transition metal center, offering high selectivity and yield.

One documented pathway involves the reduction of a precursor, methyl 2-azidocinnamate, to the target amine. A molybdenum-based catalyst, specifically dioxobis(N,N-diethyldithiocarbamato)molybdenum, has been shown to effectively catalyze this transformation in the presence of phenylsilane (B129415) as a hydride source. This reaction proceeds with high chemoselectivity, meaning the azide (B81097) group is reduced without affecting other potentially reactive parts of the molecule, such as the acrylate double bond. The reaction, conducted in toluene, yields this compound in as high as 91% yield after a 4-hour period.

Another powerful tool in the arsenal (B13267) of metal-catalyzed reactions is the palladium-catalyzed cross-coupling. While a direct Suzuki-Miyaura coupling to form this compound is not prominently detailed, the synthesis of analogous structures, such as methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, heavily relies on this method. nih.gov In these syntheses, a bromo-substituted precursor is coupled with various boronic acids or their derivatives in the presence of a palladium catalyst like Pd(dppf)Cl₂. nih.gov This suggests a feasible, though less direct, route where a suitably protected aminophenylboronic acid could be coupled with a methyl 3-bromoacrylate derivative.

Table 1: Examples of Metal-Catalyzed Reactions in the Synthesis of or related to this compound To view the data, click on the table headers to sort or filter.

| Product | Precursor | Catalyst | Reagent/Solvent | Yield | Reference |

| This compound | Methyl 2-azidocinnamate | Dioxobis(N,N-diethyldithiocarbamato)molybdenum | Phenylsilane / Toluene | 91% | |

| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | PdCl₂(dppf)·CH₂Cl₂ | (Hetero)aryl boronic acids / K₂CO₃ | 52-94% | nih.gov |

Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, presents an alternative to metal-based systems, often avoiding issues of metal toxicity and cost. While specific organocatalytic syntheses for this compound are not widely reported, related reactions and mechanistic studies offer significant insights.

A key reaction involving this compound is its cyclization with phenylisothiocyanate. A computational study revealed that the substrate, this compound itself, can act as a catalyst in this reaction. nih.gov The amino group of one molecule can assist in deprotonation and proton transfer steps for another molecule, effectively lowering the energy barrier of the reaction. This phenomenon, known as substrate-assisted catalysis, is a form of organocatalysis where the reactant also serves a catalytic role. nih.gov

Furthermore, the synthesis of related N-heterocycles often involves the aza-Michael addition of an amine to an acrylate. This step is crucial for building the core structure. Research has shown that acidic solvents, such as hexafluoroisopropanol (HFIP), can act as effective promoters for such reactions, functioning as non-covalent organocatalysts. researchgate.net HFIP, noted for its strong hydrogen-bonding ability and non-nucleophilic nature, can activate the acrylate system towards nucleophilic attack by the amine. researchgate.net This suggests a potential organocatalytic pathway for the synthesis of this compound from 2-aminophenol (B121084) and methyl propiolate or a related Michael acceptor.

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. In the synthesis of acrylates and related compounds, a variety of solvents have been employed.

Traditional syntheses may use aprotic solvents such as toluene, chloroform, or dichloromethane. google.com However, there is a clear trend towards using more benign alternatives. For instance, the hydrolysis of a related acrylate ester was successfully performed in a mixture of methanol (B129727), tetrahydrofuran (B95107) (THF), and water. chemicalbook.com While THF is not considered a green solvent, the inclusion of water and methanol represents a step toward more environmentally friendly solvent systems.

An exemplary green solvent is hexafluoroisopropanol (HFIP), which has been used as both a promoter and a recyclable medium for the synthesis of fused N-heterocycles from aminopyridines and Michael acceptors. researchgate.net Its use as a recyclable solvent significantly reduces waste. researchgate.net The ultimate green solvent, water, has also been shown to play a crucial role, not just as a solvent but also as a co-catalyst in the cyclization of this compound, highlighting the potential for aqueous synthetic routes. nih.gov

Table 2: Solvents Used in Related Synthetic Methodologies To view the data, click on the table headers to sort or filter.

| Reaction Type | Solvent(s) | Role | Green Consideration | Reference |

| Azide Reduction | Toluene | Reaction Medium | Volatile Organic Compound (VOC) | |

| Hydrolysis | Methanol, THF, Water | Reaction Medium | Mixture includes benign solvents | chemicalbook.com |

| Aza-Michael Addition | Hexafluoroisopropanol (HFIP) | Promoter & Medium | Recyclable, promotes reaction | researchgate.net |

| Formylation | Dichloromethane | Reaction Medium | Halogenated VOC | google.com |

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted synthesis, or sonochemistry, is a green chemistry technique that uses the energy of acoustic cavitation to accelerate reactions. This method can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods.

While a direct report on the ultrasound-assisted synthesis of this compound is not available, the application of this technique to similar structures is well-documented. For example, the synthesis of β-(N-arylamino)acrylate derivatives, which share a structural similarity, has been successfully achieved using ultrasound irradiation. researchgate.net Similarly, the synthesis of various biologically active heterocyclic compounds has been significantly improved by using ultrasound, which often results in higher yields in much shorter time frames compared to conventional heating. nih.gov One study reported the synthesis of 1,2,4-triazole (B32235) derivatives in 75-89% yields, noting that the sonication process accelerated the reaction rate significantly. nih.gov

Furthermore, ultrasound has been employed in the continuous flow synthesis of metal-organic frameworks (MOFs), demonstrating its potential for process intensification and scalable, green production. nih.gov This technique enhances mixing and nucleation rates, which could be highly beneficial for the synthesis of this compound, potentially enabling a more efficient and environmentally friendly production process. nih.gov The success of sonochemistry in these related areas strongly suggests its applicability and potential benefits for the synthesis of the title compound.

Mechanistic Investigations of Reactions Involving Methyl 3 2 Aminophenyl Acrylate

Computational Chemistry Approaches

Computational methods are instrumental in modeling and predicting the behavior of molecules and their reactions. For methyl 3-(2-aminophenyl)acrylate, these approaches have been pivotal in understanding its cyclization and dimerization reactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the reactions of this compound.

For instance, in the reaction between (E)-methyl 3-(2-aminophenyl)acrylate and phenylisothiocyanate, two potential hydrogen shift pathways, denoted as P1 and P2, were investigated to determine the most favorable route. nih.gov This detailed level of analysis, made possible by DFT, helps in rationalizing the observed product distributions. Similarly, DFT has been used to study the photochemical dimerization of related acrylates, successfully identifying the structures of the resulting dimers with high regioselectivity and good stereoselectivity. nih.gov

A key aspect of DFT studies is the calculation of activation energy barriers for different reaction pathways. These calculations provide a quantitative measure of the feasibility of a proposed mechanism. For the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate, it was found that the presence of catalysts, such as the substrate itself or solvent molecules, significantly lowers the energy barriers of the reaction. nih.gov This demonstrates that the reaction is facilitated by these interactions, making the process more efficient. The ability to quantify these energy barriers is a major advantage of using DFT in mechanistic studies.

Computational studies have revealed the significant role of both the solvent and the substrate in catalyzing reactions involving this compound. nih.gov In the reaction with phenylisothiocyanate, it was discovered that both water (the solvent) and a second molecule of (E)-methyl 3-(2-aminophenyl)acrylate (the substrate) act as catalysts. nih.gov They participate directly in the reaction by acting as proton shuttles and stabilizers, thereby reducing the energy barriers. nih.gov This phenomenon, termed multicatalysis, highlights the cooperative effects that can occur in chemical reactions. The strong donating and accepting ability of the amino group on the acrylate (B77674) and the presence of bulk water were identified as key factors for the reaction to proceed efficiently. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.eduwikipedia.org This theory has been applied to understand the regioselectivity observed in reactions of acrylates. For example, in the photochemical dimerization of methyl 3-(2-furyl)acrylate, a related compound, the interaction between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet state and the HOMO of the ground state was used to explain the high regioselectivity of the reaction. nih.gov The FMO approach provides a qualitative and intuitive way to predict the outcome of reactions by considering the symmetry and energy of the frontier orbitals. imperial.ac.uk

Electrostatic Potential (ESP) Distribution and Electron Density Analysis

The analysis of the electrostatic potential (ESP) distribution on the molecular surface provides valuable information about the charge distribution and reactive sites of a molecule. nih.gov For this compound, the ESP can highlight the nucleophilic and electrophilic regions, which is crucial for predicting how it will interact with other reagents. The amino group, for example, is expected to be a region of negative potential (nucleophilic), while the carbonyl group and the double bond may exhibit more positive potential (electrophilic). This type of analysis, often performed in conjunction with DFT calculations, complements FMO theory by providing a more complete picture of the molecule's reactivity.

Data Tables

Table 1: Calculated Energy Barriers for the Cyclization of (E)-methyl 3-(2-aminophenyl)acrylate with Phenylisothiocyanate under Different Catalytic Conditions

| Catalytic Condition | Rate-Determining Step | Energy Barrier (kcal/mol) |

| Unassisted | Intramolecular Cyclization | 45.3 |

| Water-Assisted | Intramolecular Cyclization | 30.1 |

| Substrate A-Assisted | Intramolecular Cyclization | 28.5 |

| Water-A-Assisted | Intramolecular Cyclization | 21.7 |

Data sourced from a computational study on the multicatalysis effects in the cyclization reaction. nih.gov

Experimental Mechanistic Studies

Detailed experimental mechanistic studies on reactions involving this compound are not extensively reported in publicly available research. While numerous synthetic applications of this compound exist, the focus has predominantly been on product outcomes rather than the elucidation of the underlying reaction pathways through rigorous experimental investigation.

Kinetic Analysis of Reaction Progress

A critical aspect of any mechanistic study is the kinetic analysis of the reaction . This involves measuring reaction rates under various conditions to determine rate laws, activation parameters, and the influence of catalysts or inhibitors. However, a review of the current literature reveals a significant scarcity of such experimental kinetic data for reactions of this compound.

For instance, in the theoretically studied cyclization reaction of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate, computational models suggest that the substrate itself, along with the solvent, can act as a catalyst to lower the energy barrier of the reaction. nih.gov However, to date, no experimental kinetic studies have been published to validate these theoretical findings. Essential data, such as experimentally determined rate constants, reaction orders, and activation energies, are needed to confirm the proposed multi-catalysis mechanism. Without such data, the understanding of how reaction conditions quantitatively affect the reaction rate remains speculative.

Table 1: Hypothetical Experimental Kinetic Data for the Cyclization of this compound This table is a hypothetical representation of the type of experimental data that is currently unavailable in the literature. The values presented are for illustrative purposes only and are not based on actual experimental results.

| Entry | Solvent | Catalyst | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|---|---|

| 1 | Water | None | 25 | - | - |

| 2 | Water | Substrate-assisted | 25 | - | - |

| 3 | Toluene | None | 50 | - | - |

Investigation of Intermediates and Transition States

The identification and characterization of reaction intermediates are fundamental to substantiating any proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are typically employed for this purpose.

In the case of the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate, theoretical calculations have proposed a multi-step reaction involving nucleophilic addition, deprotonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization. nih.gov This model predicts the existence of several transient intermediates and transition states. However, there is a conspicuous absence of experimental studies aimed at detecting or trapping these proposed intermediates. Spectroscopic observation of these species would provide direct evidence for the calculated reaction pathway.

Furthermore, the theoretical study suggests two possible hydrogen shift pathways, denoted as P1 and P2, which differ in the deprotonation of the amino group and protonation of the acrylate's alpha-carbon. nih.gov Experimental techniques, such as kinetic isotope effect studies, could be employed to distinguish between these two pathways. By replacing specific hydrogen atoms with deuterium, one could measure the effect on the reaction rate and thereby gain insight into which bonds are broken or formed in the rate-determining step. To date, no such experimental investigations have been reported.

Table 2: Proposed Intermediates in the Cyclization of this compound and Potential Experimental Probes This table outlines the theoretically proposed intermediates and the types of experimental techniques that could be used for their detection, highlighting the current lack of experimental data.

| Proposed Intermediate | Description | Potential Experimental Probe | Experimental Evidence |

|---|---|---|---|

| Nucleophilic Adduct | Initial product of the amine attacking the isothiocyanate | Low-temperature NMR, ESI-MS | Not reported |

| Deprotonated Species | Intermediate after proton transfer | In-situ IR spectroscopy, Trapping experiments | Not reported |

| Cyclized Intermediate | Product of intramolecular ring closure | ¹H-¹⁵N HSQC NMR, X-ray crystallography of a stable derivative | Not reported |

Chemical Transformations and Reactivity Profiles of Methyl 3 2 Aminophenyl Acrylate

Cyclization Reactions for Heterocycle Formation

The strategic positioning of the amino and acrylate (B77674) functionalities in methyl 3-(2-aminophenyl)acrylate facilitates a variety of cyclization reactions, leading to the formation of important heterocyclic systems. These reactions can be broadly categorized into intramolecular cyclization pathways and the construction of ring-fused systems.

Intramolecular Cyclization Pathways

Intramolecular cyclization of this compound is a powerful strategy for the synthesis of various nitrogen-containing heterocycles. The inherent reactivity of the amino group as a nucleophile and the acrylate group as an electrophile drives these ring-closing reactions.

The reaction of (E)-methyl 3-(2-aminophenyl)acrylate with isothiocyanates provides a pathway to benzothiazine derivatives. nih.govresearchgate.net A study investigating the reaction with phenylisothiocyanate revealed a multi-step process involving nucleophilic addition, deprotonation, protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization. nih.gov This reaction highlights the role of both the substrate and the solvent, which can act as catalysts and proton shuttles, thereby lowering the energy barrier for the reaction to proceed. nih.gov The strong electron-donating and accepting ability of the amino group is crucial for this transformation. nih.gov Isothiocyanates are recognized as valuable synthons in the creation of various heterocyclic compounds. researchgate.net

Table 1: Synthesis of Benzothiazine Derivatives

| Reactant 1 | Reactant 2 | Product Type | Key Features of Reaction |

|---|---|---|---|

| (E)-methyl 3-(2-aminophenyl)acrylate | Phenylisothiocyanate | Benzothiazine derivative | Multi-step process, substrate and solvent act as catalysts. nih.gov |

This compound is a precursor for the synthesis of quinazoline (B50416) and its derivatives, a class of compounds with significant interest in medicinal chemistry. nih.govnih.gov Various synthetic strategies, including ultrasound-promoted synthesis and palladium-catalyzed reactions, have been developed for the construction of the quinazoline core. nih.gov For instance, the reaction of 2-(2-aminophenyl)-1H-imidazoles with isothiocyanates leads to an intermediate that cyclizes to form quinazoline derivatives. nih.gov

Table 2: Methods for Quinazoline Synthesis

| Method | Key Reagents/Catalysts | Starting Material Example | Product Type |

|---|---|---|---|

| Ultrasound-assisted synthesis | Iron powder, conc. HCl | 2-nitroaniline derivative | Quinazoline core nih.gov |

| Palladium-catalyzed reaction | Pd(OAc)₂, Cs₂CO₃ | Amine, isocyanide | Quinazolino[3,2-a]quinazolines nih.gov |

The reaction of this compound and its derivatives with hydrazine (B178648) hydrate (B1144303) is a key method for the synthesis of pyrazole-containing heterocyclic systems. mdpi.comnih.govnih.gov The cyclocondensation reaction between a suitable precursor derived from the acrylate and hydrazine hydrate leads to the formation of the pyrazole (B372694) ring. mdpi.com These reactions are often part of multi-component reaction sequences, allowing for the creation of complex and highly substituted pyrazole derivatives. nih.gov The synthesis of aminopyrazoles, which are important precursors for many biologically active compounds, can be achieved through the reaction of α,β-unsaturated nitriles with hydrazines. arkat-usa.org

Ring-Fused System Construction

The reactivity of this compound also extends to the construction of more complex ring-fused systems. These reactions often involve intramolecular cyclizations that create bicyclic or polycyclic structures. An example of this is the intramolecular Michael-type reaction of in-situ formed vinylnitroso compounds, which can be used to prepare a variety of bridged and fused carbobicyclic ring systems. nih.gov

Michael Addition Reactions

The acrylate moiety in this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. masterorganicchemistry.com This reaction, known as the Michael addition, is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comnih.gov

In the context of this compound, the amino group itself can act as an intramolecular nucleophile, though intermolecular Michael additions with other nucleophiles are more commonly explored. The general mechanism involves the 1,4-addition of a nucleophile to the α,β-unsaturated ester system. masterorganicchemistry.com Amines, in particular, are common nucleophiles in Michael addition reactions with acrylates, leading to the formation of β-amino acid derivatives. nih.gov The reaction can be promoted by methods such as microwave irradiation to enhance reaction rates and yields. nih.gov

Table 3: Michael Addition Reactions

| Michael Acceptor | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| Methyl acrylate | Benzylamine | Methyl 3-(benzylamino)propanoate | Microwave irradiation nih.gov |

| Methyl methacrylate (B99206) | (S)-α-methylbenzylamine | (S)-methyl 3-((S)-1-phenylethylamino)-2-methylpropanoate | 130-150 °C nih.gov |

Intramolecular Michael Additions (e.g., Aza-Michael)

The proximate positioning of the nucleophilic amino group and the electrophilic α,β-unsaturated ester system in this compound facilitates intramolecular cyclization reactions. A key example of this is the intramolecular aza-Michael addition, which leads to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.gov These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. proquest.com

The reaction involves the nucleophilic attack of the amino group onto the β-carbon of the acrylate moiety. This process can be promoted under various conditions, including thermal or catalytic mediation. The resulting cyclization yields a six-membered heterocyclic ring, which is the core structure of tetrahydroquinolines. This intramolecular transformation is a powerful strategy for constructing these important heterocyclic systems, often with high efficiency and stereoselectivity. nih.gov

Detailed studies have investigated the mechanism of such cyclizations. For instance, the reaction of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate has been shown to proceed through nucleophilic addition, deprotonation and protonation steps, followed by an intramolecular cyclization involving a hydrogen transfer. nih.gov Computational studies have further elucidated the role of the substrate itself and the solvent in catalyzing and stabilizing the transition states of these reactions. nih.gov

Table 1: Examples of Intramolecular Aza-Michael Additions

| Reactant | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Methyl (1,2,3,4-tetrahydroquinolin-4-yl)acetate | Catalytic reduction followed by cyclization | High | nih.gov |

Intermolecular Conjugate Additions

The electron-deficient double bond in this compound makes it an excellent Michael acceptor for various nucleophiles in intermolecular conjugate addition reactions. masterorganicchemistry.com This reactivity allows for the formation of a C-N or C-C bond at the β-position of the acrylate system.

Amines are common nucleophiles in these reactions, leading to the formation of β-amino acid derivatives through an aza-Michael addition. nih.govmdpi.com These reactions can be promoted by microwave irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating. nih.govmdpi.com The use of catalysts, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can also facilitate these additions. mdpi.com Similarly, thiols can act as nucleophiles in thiol-ene Michael additions, often catalyzed by amines or phosphines. rsc.org

The general mechanism involves the attack of the nucleophile on the β-carbon of the acrylate, followed by protonation of the resulting enolate to yield the 1,4-addition product. masterorganicchemistry.com The efficiency and outcome of the reaction can be influenced by factors such as the nature of the nucleophile, the solvent, the temperature, and the presence of a catalyst. nih.govmdpi.com

Table 2: Examples of Intermolecular Conjugate Additions

| Nucleophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Microwave, DBU | Aza-Michael adduct | up to 45% | mdpi.com |

| Various amines | Microwave irradiation | β-amino esters | up to 97% | nih.gov |

Multi-component Reactions (MCRs) Incorporating this compound

Multi-component reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. This compound is a suitable component for such reactions due to its bifunctional nature.

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netmdpi.com The amino group of this compound can participate as the amine component in Ugi-type reactions. This allows for the synthesis of complex, peptide-like molecules in a single synthetic operation. The reaction proceeds through the formation of a Schiff base from the amine and aldehyde, which then reacts with the isocyanide and the carboxylic acid component to form an α-acylamino amide product. researchgate.net The incorporation of the acrylate moiety from this compound into the final product offers further opportunities for post-condensation modifications.

This compound can be involved in cascade, or domino, reactions, which are processes involving two or more consecutive transformations where the subsequent reaction results from the functionality generated in the previous step. nih.gov These sequences are highly efficient for building complex molecular architectures from simple precursors. For instance, an initial intermolecular reaction involving either the amino or the acrylate group can be followed by an intramolecular cyclization. Such cascade processes are instrumental in the synthesis of polyheterocyclic systems, which are prevalent in natural products and pharmaceuticals. nih.gov

Reactivity at the Amino Group

The primary amino group in this compound is a key site of reactivity, behaving as a potent nucleophile.

The amino group readily undergoes nucleophilic addition and condensation reactions with various electrophiles. acs.orgyoutube.com A fundamental reaction is the formation of amides through reaction with carboxylic acids or their derivatives (e.g., acid chlorides). acs.orgacs.org This amide bond formation is a cornerstone of peptide synthesis and can be facilitated by coupling reagents like DCC or HATU. acs.org

Condensation reactions occur when two molecules join to form a larger molecule, with the simultaneous loss of a small molecule like water. youtube.com The amino group of this compound can condense with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This imine formation is often a key initial step in more complex reaction sequences, including the Ugi reaction mentioned previously. researchgate.net

Reactivity at the Acrylate Moiety

The acrylate portion of this compound contains two primary sites for chemical reactions: the carbon-carbon double bond and the methyl ester group. The electronic nature of the acrylate system, where the double bond is conjugated with the carbonyl group, makes the β-carbon electrophilic and susceptible to nucleophilic attack.

Double Bond Transformations

The carbon-carbon double bond in this compound is activated towards nucleophilic addition and participates in various cyclization reactions, often facilitated by the adjacent amino group.

One of the most significant reactions involving the double bond is its participation in intramolecular cyclization. The presence of the ortho-amino group allows for annulation reactions to form heterocyclic structures, most notably quinolines. These reactions capitalize on the nucleophilicity of the amino group and the electrophilicity of the β-carbon of the acrylate. For instance, studies on the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate have shown that the reaction can proceed via nucleophilic addition, followed by intramolecular cyclization. wikipedia.org The substrate molecule itself can even act as a catalyst in these transformations. wikipedia.org The synthesis of quinoline (B57606) derivatives, which are valuable structures in medicinal chemistry, often utilizes precursors with a similar structural motif to this compound. wikipedia.orgnih.govnoaa.gov

The double bond also readily undergoes Michael addition reactions, a characteristic feature of α,β-unsaturated carbonyl compounds. wikipedia.org In this type of transformation, a nucleophile adds to the β-carbon of the acrylate. Amines, for example, can add to methyl acrylates to form β-amino esters. nih.gov This reactivity is a general feature of acrylates and is expected for this compound. wikipedia.orggantrade.com

Below is a table summarizing the key transformations at the double bond:

| Reaction Type | Description | Typical Reagents/Conditions |

| Intramolecular Cyclization | The amino group attacks the double bond, leading to the formation of a new ring, often a quinoline derivative. | Can be spontaneous or catalyzed by acid/base; may involve other reagents like phenylisothiocyanate. wikipedia.org |

| Michael Addition | A nucleophile adds to the β-carbon of the acrylate double bond. | Amines, thiols, or other nucleophiles, often in the presence of a base catalyst. wikipedia.orggantrade.com |

Ester Group Modifications

The methyl ester group of this compound can undergo nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, different esters, or amides.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2-aminophenyl)acrylic acid. This reaction is typically catalyzed by an acid or a base. Base-catalyzed hydrolysis, using a reagent like sodium hydroxide, is generally more rapid and less reversible for acrylate esters. nih.gov

Transesterification: This process involves the reaction of the methyl ester with another alcohol in the presence of a catalyst to form a different ester. This reaction is often driven to completion by removing the methanol (B129727) byproduct. google.comnih.gov For example, reacting this compound with a higher boiling alcohol under catalytic conditions would yield the corresponding higher-alkyl 3-(2-aminophenyl)acrylate.

Amidation: The ester can react with primary or secondary amines to form the corresponding amide. This transformation may require heating or the use of a catalyst. The direct reaction of an ester with an amine is a common method for amide synthesis. organic-chemistry.org

The following table outlines the principal modifications of the ester group:

| Reaction Type | Description | Typical Reagents/Conditions |

| Hydrolysis | Conversion of the methyl ester to a carboxylic acid. | Acid (e.g., H₂SO₄) or base (e.g., NaOH) in the presence of water. nih.gov |

| Transesterification | Replacement of the methoxy (B1213986) group with a different alkoxy group from another alcohol. | An alcohol (R'-OH) with an acid or base catalyst; often with removal of methanol. google.comnih.gov |

| Amidation | Reaction with an amine to form an amide. | A primary or secondary amine (R'R''NH), sometimes with heat or a catalyst. organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of Methyl 3-(2-aminophenyl)acrylate, offering detailed information about the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

The IUPAC name for the compound is methyl (E)-3-(2-aminophenyl)prop-2-enoate, indicating that the trans (E) isomer is the more common or stable form. nih.gov The differentiation between the cis (Z) and trans (E) isomers of acrylates is readily achieved by examining the coupling constant (J-value) between the two vinylic protons on the acrylate (B77674) double bond. The trans configuration typically exhibits a larger coupling constant (around 12-18 Hz) compared to the cis configuration (around 7-12 Hz).

Detailed spectral assignments from ¹H and ¹³C NMR are critical for confirming the molecular structure.

¹H and ¹³C NMR Data for Methyl (E)-3-(2-aminophenyl)acrylate

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~168.0 |

| O-CH₃ | ~3.80 (s, 3H) | ~51.9 |

| =CH-CO | ~6.40 (d, J ≈ 16.0 Hz, 1H) | ~117.0 |

| Ar-CH= | ~7.68 (d, J ≈ 16.0 Hz, 1H) | ~145.0 |

| Aromatic CHs | ~6.70-7.50 (m, 4H) | ~116.0-132.0 |

| Aromatic C-NH₂ | - | ~148.0 |

| Aromatic C-C= | - | ~120.0 |

| NH₂ | Broad singlet | - |

Note: Exact chemical shifts can vary depending on the solvent and concentration. The data presented is a representative compilation based on typical values for similar structures. rsc.orgresearchgate.net

For more complex molecules or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. nih.gov These methods provide correlation data that reveal connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings, which is particularly useful for identifying adjacent protons in the molecule. For this compound, COSY would show a cross-peak between the two vinylic protons, confirming their coupling, and would also help delineate the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. iupac.org It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the signal for the methoxy (B1213986) protons (~3.80 ppm) would show a cross-peak to the methoxy carbon signal (~51.9 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. iupac.org This is crucial for piecing together the molecular skeleton. For example, it can show a correlation from the methoxy protons to the carbonyl carbon, and from the vinylic protons to the aromatic carbons, confirming the connectivity of the entire structure.

The three-dimensional structure and preferred conformation of this compound in solution can be investigated using NMR techniques that measure the Nuclear Overhauser Effect (NOE). acdlabs.comnih.gov NOE is a through-space interaction between protons that are close to each other, regardless of whether they are connected through bonds.

By conducting a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, researchers can identify which protons are spatially proximate. For example, observing an NOE between a proton on the aromatic ring and one of the vinylic protons can help define the rotational conformation around the single bond connecting the phenyl ring and the acrylate moiety. This information is vital for understanding the molecule's shape, which can influence its reactivity and interactions. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of this compound. rsc.org The calculated exact mass for the molecular formula C₁₀H₁₁NO₂ is 177.078978594 Da. nih.gov An experimental HRMS measurement matching this value provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Calculated Exact Mass | 177.078978594 Da |

Source: PubChem nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that are essential for analyzing complex mixtures and assessing the purity of a final product. americanlaboratory.comnist.gov

In these methods, the chromatography step (LC or GC) first separates the components of a mixture based on their physicochemical properties. As each component elutes from the chromatography column, it enters the mass spectrometer, which acts as a detector, providing mass information for each separated peak.

GC-MS: This technique is suitable for volatile and thermally stable compounds. A GC-MS spectrum for this compound is available in the PubChem database, indicating its utility for analyzing this compound. nih.gov It can be used to monitor the progress of a synthesis reaction, identify byproducts, and quantify the purity of the isolated product. researchgate.netscitepress.org

LC-MS: LC-MS is more versatile and can analyze a wider range of compounds, including those that are non-volatile or thermally sensitive. americanlaboratory.comambeed.com It is particularly useful for monitoring reactions in solution, allowing researchers to track the consumption of starting materials and the formation of the desired product in real-time without extensive sample preparation. acdlabs.com The recovery rates and precision of these methods are typically high, making them reliable for quantitative analysis. americanlaboratory.come3s-conferences.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational energies of specific molecular bonds, a characteristic spectrum is produced. The analysis of this spectrum allows for the qualitative identification of the key structural components of the molecule.

The structure of this compound contains several key functional groups: a primary aromatic amine (-NH₂), an α,β-unsaturated ester (-C(O)OCH₃), a carbon-carbon double bond (C=C), and a substituted aromatic ring. Each of these groups exhibits characteristic absorption bands in the IR spectrum.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500-3300 | Two sharp bands are characteristic for a primary amine. libretexts.orglibretexts.org |

| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | A moderate to strong absorption. orgchemboulder.com |

| Conjugated Ester | C=O Stretch | 1730-1715 | Strong, sharp peak. The frequency is lowered from a typical saturated ester due to conjugation with both the C=C bond and the aromatic ring. spcmc.ac.inlibretexts.orgorgchemboulder.com |

| Alkene | C=C Stretch | 1640-1600 | Medium intensity, often coupled with aromatic ring vibrations. |

| Aromatic Ring | C=C Stretch (in-ring) | 1600-1450 | Multiple bands of variable intensity. |

| Ester | C-O Stretch (Asymmetric & Symmetric) | 1300-1100 | Two or more strong, distinct bands. The C-C-O stretch of aromatic esters is typically found between 1310-1250 cm⁻¹. orgchemboulder.comspectroscopyonline.com |

| Aromatic Amine | C-N Stretch | 1335-1250 | Strong absorption band. libretexts.orgorgchemboulder.com |

| Aromatic Ring | C-H Bending (Out-of-plane) | 900-675 | Strong bands whose positions are indicative of the ortho-disubstitution pattern on the benzene (B151609) ring. |

The presence of two distinct N-H stretching bands confirms the primary nature of the amine group. orgchemboulder.comwpmucdn.com The position of the carbonyl (C=O) stretching band is particularly informative; its shift to a lower wavenumber (around 1725-1715 cm⁻¹) compared to non-conjugated esters (1750-1735 cm⁻¹) is a clear indicator of the extended conjugation across the acrylate and phenyl moieties. libretexts.orgspectroscopyonline.com Furthermore, the region from 1335-1100 cm⁻¹ will contain strong absorptions corresponding to the C-N stretch of the aromatic amine and the characteristic C-O stretches of the ester group. orgchemboulder.comspectroscopyonline.com The fingerprint region below 1000 cm⁻¹ will show bands related to the C-H out-of-plane bending, which can help confirm the ortho substitution pattern of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable data on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

While a specific, publicly available crystal structure for this compound was not identified in the searched literature, the application of this technique would be expected to reveal several key structural features. Based on studies of similar molecules, the methyl acrylate portion of the molecule would likely be essentially planar. spectroscopyonline.com

A crucial aspect that X-ray crystallography would illuminate is the nature of intermolecular hydrogen bonding. The primary amine group (-NH₂) is a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) is an effective hydrogen bond acceptor. This creates the potential for significant intermolecular hydrogen bonds that would govern the crystal packing. It is highly probable that molecules would arrange themselves in the crystal lattice to maximize these interactions, potentially forming chains or dimeric structures where the N-H of one molecule bonds to the C=O of a neighboring molecule. researchgate.netmdpi.com The analysis of such hydrogen-bonding networks is critical for understanding the physical properties of the solid material. nih.govnih.gov

Hypothetical Crystallographic Data Table:

| Parameter | Expected Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (e.g., C=O, C-N) | Precise distances in Å | Confirms bonding and conjugation effects. |

| Bond Angles (e.g., O-C-C) | Precise angles in ° | Reveals molecular geometry and steric strain. |

| Torsion Angles | Defines the conformation of the molecule | Determines the planarity and orientation of functional groups. |

| Hydrogen Bond Geometry | N-H···O distance (Å) and angle (°) | Quantifies the strength and directionality of intermolecular forces, explaining the crystal's stability and packing arrangement. mdpi.com |

This detailed structural information is paramount for fields like materials science and rational drug design, where solid-state conformation and intermolecular interactions dictate a compound's properties and behavior.

Advanced Optical Spectroscopic Techniques (e.g., UV-Vis-NIR absorption and emission)

Advanced optical spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) absorption and fluorescence (emission) spectroscopy, are used to investigate the electronic properties of this compound. These methods probe the electronic transitions between different energy levels within the molecule.

UV-Vis Absorption Spectroscopy:

The UV-Vis spectrum of this compound is dictated by its extended conjugated system, which acts as a chromophore. This system includes the phenyl ring, the acrylate C=C double bond, and the carbonyl group. The presence of the amino group (-NH₂) on the phenyl ring, an electron-donating group (auxochrome), significantly influences the absorption profile.

The spectrum is expected to show strong absorption bands in the UV region, corresponding primarily to π → π* electronic transitions within the conjugated system. Benzene itself shows absorption bands around 204 nm and 256 nm. quimicaorganica.org For this compound, conjugation with the acrylate group and the presence of the amino group are expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands. quimicaorganica.org The amino group's lone pair of electrons delocalizes into the aromatic ring, raising the energy of the highest occupied molecular orbital (HOMO) and thus reducing the energy gap for a π → π* transition. This results in absorption at a longer, less energetic wavelength, likely extending into the near-UV or even the visible range. A weaker n → π* transition, originating from the non-bonding electrons on the carbonyl oxygen, may also be observed.

Emission (Fluorescence) Spectroscopy:

Molecules with extensive conjugated systems and electron-donating groups, such as aromatic amines, are often fluorescent. Upon absorbing light and reaching an excited electronic state, this compound may relax to the ground state by emitting a photon. This emitted light, or fluorescence, would occur at a longer wavelength (lower energy) than the absorbed light.

Fluorescence spectroscopy would be used to determine the emission spectrum, identifying the wavelength of maximum emission (λₑₘ), and the fluorescence quantum yield, which measures the efficiency of the emission process. Such studies on related amino-esters have shown that excitation can lead to the formation of fluorescent species. ulisboa.pt The fluorescence properties are highly sensitive to the molecular environment, including solvent polarity, which can influence the stability of the excited state.

Summary of Optical Properties:

| Technique | Property Measured | Expected Findings for this compound |

| UV-Vis Absorption | Wavelengths of maximum absorbance (λₘₐₓ) | Strong π → π* transitions shifted to longer wavelengths (>260 nm) due to the conjugated system and the auxochromic -NH₂ group. libretexts.org Potential for weak n → π* transitions. |

| Fluorescence Emission | Emission spectrum (λₑₘ), quantum yield | Expected to be fluorescent upon excitation at its absorbance maximum. The emission would occur at a longer wavelength than the absorption. |

These optical properties are crucial for applications in areas such as photosensitizers, molecular probes, and materials for optical devices. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Organocatalytic and Biocatalytic Transformations

The future of synthesizing complex molecules increasingly lies in sustainable and highly selective catalytic methods. For a substrate like Methyl 3-(2-aminophenyl)acrylate, which contains a nucleophilic amine and an electrophilic acrylate (B77674) system, the development of novel organocatalytic and biocatalytic transformations is a particularly promising frontier.

Organocatalysis, which uses small organic molecules to accelerate reactions, offers a powerful alternative to traditional metal-based catalysts. Research into conjugate amine additions to activated alkenes has established a strong foundation for this approach. nih.gov Future work is expected to focus on applying these principles to intramolecular reactions of this compound. For instance, chiral Brønsted acids or bifunctional organocatalysts could be designed to facilitate enantioselective cyclization, leading to chiral indolines, a valuable scaffold in medicinal chemistry. The development of organocatalytic strategies for creating non-canonical amino acids, which are crucial for developing novel peptides and proteins, provides a template for such innovations. nih.gov

Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity under mild conditions. While specific biocatalytic applications for this compound are not yet widely reported, the field's trajectory points towards its imminent potential. Engineered enzymes, such as N-methyl amino acid dehydrogenases or ketimine reductases, have been successfully used for the asymmetric synthesis of N-alkylated amino acids. nih.gov Similarly, the directed evolution of enzymes like tryptophan synthase has enabled the synthesis of β-N-substituted-α-amino acids by reacting amine nucleophiles. nih.gov These precedents suggest that enzymes could be engineered to act on this compound, either to achieve highly enantioselective cyclizations or to catalyze intermolecular reactions at the amine or acrylate moiety with precision.

Integration with Flow Chemistry and Continuous Processing

The shift from batch to continuous manufacturing, driven by the principles of flow chemistry, is revolutionizing the pharmaceutical and fine chemical industries by offering enhanced safety, efficiency, and scalability. amt.ukresearchgate.net this compound and its derivatives are prime candidates for integration into these next-generation manufacturing platforms.

While direct reports on the flow synthesis of this compound are nascent, the feasibility is strongly suggested by related processes. For example, continuous flow systems are increasingly used for hazardous reactions like nitrations and hydrogenations, which are often steps in the synthesis of its precursors. amt.uk Furthermore, the synthesis of peptides and other complex biological molecules is now being achieved in continuous flow, demonstrating the technology's capability to handle multi-step, sensitive transformations. researchgate.netchemrxiv.org

A significant area of potential involves the continuous processing of its cyclized product, indole-2-carboxylic acid. Research has demonstrated the successful continuous protodecarboxylation of heteroaromatic carboxylic acids, including indole (B1671886) derivatives, using sulfolane (B150427) in a flow reactor. acs.org This indicates that a potential future manufacturing process could involve the initial cyclization of this compound to an indole derivative, followed immediately by further transformations in a continuous, multi-step flow system, a concept known as "telescoping" reactions. This approach would minimize manual handling, reduce waste, and allow for tighter control over product quality. The synthesis of the core indole-2-carboxylate (B1230498) structure itself is also amenable to flow conditions, building on established batch syntheses from precursors like o-nitrotoluene and diethyl oxalate. orgsyn.orgresearchgate.net

Exploration of New Heterocyclic Ring Systems via Cascade Reactions

This compound is an ideal substrate for cascade reactions (also known as domino or tandem reactions), where a single synthetic operation triggers the formation of multiple chemical bonds. This strategy allows for the rapid construction of complex molecular architectures from simple starting materials. The primary application for this compound is the intramolecular cyclization to form indoline (B122111) and indole structures.

The most direct cascade is an intramolecular aza-Michael addition, where the aniline (B41778) nitrogen attacks the electron-deficient β-carbon of the acrylate, leading to a 6-membered transition state that forms a substituted indoline. Subsequent oxidation or elimination can yield the corresponding indole-2-carboxylic acid ester, a foundational scaffold in drug discovery. nih.govnih.gov

Future research is aimed at expanding the complexity of the heterocycles produced. This can be achieved by designing more sophisticated cascade sequences. For example:

Intramolecular-Intermolecular Cascades: After the initial intramolecular cyclization, the resulting intermediate could be trapped by an external reagent in the same pot, leading to more complex, fused heterocyclic systems.

Multi-component Cascades: this compound could be one component in a reaction with two or more other simple molecules, leading directly to polycyclic structures. Research into cascade reactions between allylic azides and acrylates to generate tetrahydro-pyrrolo-pyrazole ring systems exemplifies the power of this approach to rapidly build molecular complexity. rsc.org

These strategies enable the efficient synthesis of novel N-heterocycles, which are of high interest as potential therapeutic agents.

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.govresearchgate.net This predictive power is being harnessed to accelerate the discovery and optimization of new synthetic routes involving substrates like this compound.

A pivotal study has already applied DFT to elucidate the cyclization mechanism of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate. nih.gov This work provided profound insights into the roles of both the substrate and the solvent, demonstrating that they can act as catalysts, proton shuttles, and stabilizers to lower the reaction's energy barrier. The study meticulously investigated different hydrogen-shift modes and identified the most favorable reaction pathway. nih.gov

The key findings from this computational analysis are summarized in the table below:

| Reaction Parameter | Computational Finding | Significance |

| Reaction Steps | Nucleophilic addition, deprotonation/protonation, intramolecular cyclization with hydrogen transfer, keto-enol tautomerization. nih.gov | Provides a complete mechanistic map of the transformation. |

| Role of Substrate A | Acts as a catalyst, proton shuttle, and stabilizer. nih.gov | Demonstrates a "multi-catalysis" role, where the reactant actively facilitates its own transformation. |

| Role of Water | Acts as a solvent, catalyst, and proton shuttle, effectively lowering the energy barrier. nih.gov | Highlights the critical and multifaceted role of the solvent environment beyond simple solvation. |

| Key Functional Group | The NH2 group on Substrate A possesses strong donating and accepting abilities, which is key to the reaction proceeding. nih.gov | Identifies the specific structural feature that drives the compound's reactivity in this context. |

| Where Substrate A is (E)-methyl 3-(2-aminophenyl)acrylate. |

Future computational work is expected to expand on this foundation. Advanced modeling will be used to:

Predict Stereochemical Outcomes: For reactions involving chiral catalysts, DFT can model the transition states to predict which enantiomer or diastereomer will be preferentially formed. nih.gov

Design Novel Catalysts: By simulating the interaction between this compound and potential organocatalysts or enzyme active sites, new catalysts can be designed in silico before being synthesized in the lab.

Explore Photochemical Reactions: Computational methods are also effective at studying photochemical cyclizations, which could open new synthetic routes for this compound under light-induced conditions. rsc.orgresearchgate.net

Structure-Reactivity Relationships in Complex Chemical Environments

Understanding how subtle changes in a molecule's structure affect its reactivity is fundamental to rational chemical design. For this compound, systematic studies of its structure-reactivity relationships (SRRs) will be crucial for optimizing its use in complex applications.

The previously mentioned DFT study on its cyclization provided a foundational piece of this puzzle by showing how the compound behaves in the presence of water and itself, demonstrating a form of self-catalysis in a complex environment. nih.gov This work established that the inherent electronic properties of the aminophenyl and acrylate groups drive its reactivity.

Future research will likely involve synthesizing a library of derivatives and evaluating their performance in various reactions. This could involve:

Substitution on the Phenyl Ring: Adding electron-donating or electron-withdrawing groups to the aromatic ring and observing the effect on the rate and yield of cyclization or other reactions.

Modification of the Acrylate Ester: Changing the methyl group to bulkier alkyl groups (e.g., tert-butyl) or electron-withdrawing groups to tune the electrophilicity of the double bond.

N-Substitution: Alkylating or acylating the amine to see how this modification impacts its nucleophilicity and the subsequent reaction pathways.

These experimental studies, when combined with computational analysis, will create a detailed map of the structure-reactivity landscape. This knowledge is critical for tailoring the molecule for specific purposes, such as designing more potent drug candidates or developing more efficient synthetic intermediates. Similar SRR studies on other scaffolds, like substituted benzamidothiazoles, have proven invaluable for identifying more potent analogs for biological applications. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3-(2-aminophenyl)acrylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Heck coupling or Pd-catalyzed cross-coupling reactions. For example, Pd(OAc)₂ with tri(o-tolyl)phosphine as a ligand, methyl acrylate, and substituted bromoanilines under basic conditions (e.g., AcONa) yield the product. Optimization studies show that electron-donating substituents on the aryl bromide improve yields (61%–86%), while electron-withdrawing groups (e.g., nitro) reduce efficiency (36%) due to electronic effects on coupling reactivity . Purity is enhanced via recrystallization in ethyl acetate, confirmed by NMR (¹H/¹³C) and HRMS .

Q. How can researchers confirm the (E)-configuration of the acrylate moiety in this compound?

- Methodological Answer : The (E)-stereochemistry is verified by coupling constants in ¹H NMR: the trans-vinylic protons exhibit a characteristic J value of ~15.9 Hz (e.g., δ 6.23 ppm, d, J = 15.9 Hz; δ 7.57 ppm, d, J = 15.9 Hz). Computational studies (DFT) or X-ray crystallography further validate the geometry. For analogs, crystallographic data show dihedral angles between the aryl and acrylate groups consistent with (E)-conformations .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodological Answer : The primary amine group on the phenyl ring is susceptible to oxidation. Storage under inert atmospheres (N₂/Ar) at –20°C in amber vials minimizes degradation. Purity checks via TLC (silica gel, ethyl acetate/hexane) and periodic NMR analysis are recommended. Derivatives with electron-withdrawing substituents show improved stability .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of this compound into benzothiazine derivatives?

- Methodological Answer : Cyclization with CS₂ proceeds via nucleophilic attack of the amine on the thiocarbonyl group, forming a thioamide intermediate. DFT studies reveal solvent-assisted proton transfer (e.g., DMF) lowers the activation energy (~15 kcal/mol). Substituent effects (e.g., methyl vs. nitro) modulate reaction rates by altering electron density at the amine site . Kinetic monitoring via in situ IR or LC-MS tracks intermediate formation.

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in multicatalytic systems?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with dispersion corrections model transition states in cyclization reactions. Solvent effects (polarizable continuum models) and substrate-catalyst interactions are critical. For example, simulations show that polar solvents stabilize charge-separated intermediates, accelerating cyclization by 30% compared to nonpolar media .

Q. What structural features of this compound enable its use as a ligand or intermediate in coordination chemistry?

- Methodological Answer : The acrylate’s conjugated π-system and amine group allow chelation with transition metals (e.g., Pd, Cu). X-ray structures of analogs (e.g., (E)-methyl 3-(4-ethylphenyl)-2-{2-[(E)-(hydroxyimino)methyl]phenoxymethyl}acrylate) demonstrate bidentate binding modes. Tuning substituents (e.g., methoxy, halogens) modulates ligand field strength and metal complex stability .

Q. How can contradictory data on substituent effects in coupling reactions be resolved?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., oxidative addition vs. β-hydride elimination). Controlled experiments with isotopically labeled substrates (e.g., D/H) and operando spectroscopy (e.g., XAFS) clarify mechanistic pathways. For example, steric hindrance from tert-butyl groups may suppress undesired side reactions despite electronic penalties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.